molecular formula C8H7BFNO2 B2859169 (6-fluoro-1H-indol-5-yl)boronic acid CAS No. 1361325-83-8

(6-fluoro-1H-indol-5-yl)boronic acid

Cat. No.: B2859169
CAS No.: 1361325-83-8
M. Wt: 178.96
InChI Key: HTKBFAHXBLRECX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (6-fluoro-1H-indol-5-yl)boronic acid typically involves the use of indole derivatives as starting materials. One common method is the palladium-catalyzed borylation of 6-fluoroindole using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: (6-fluoro-1H-indol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of (6-fluoro-1H-indol-5-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • (6-chloro-1H-indol-5-yl)boronic acid
  • (6-bromo-1H-indol-5-yl)boronic acid
  • (6-methyl-1H-indol-5-yl)boronic acid

Uniqueness: (6-fluoro-1H-indol-5-yl)boronic acid is unique due to the presence of the fluorine atom, which can enhance its reactivity and binding affinity compared to other halogenated indole derivatives. The fluorine atom also imparts specific electronic properties that can influence the compound’s behavior in chemical reactions and biological systems .

Properties

IUPAC Name

(6-fluoro-1H-indol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BFNO2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h1-4,11-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKBFAHXBLRECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)NC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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